2-(Tert-butoxy)-5-hydroxybenzaldehyde
Description
2-(Tert-butoxy)-5-hydroxybenzaldehyde is an aromatic aldehyde featuring a tert-butoxy group (–O–C(CH₃)₃) at position 2 and a hydroxyl (–OH) group at position 5. This compound combines steric hindrance from the bulky tert-butoxy group with the polarity of the hydroxyl group, making it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-7,13H,1-3H3 |
InChI Key |
LZPHLILUNDMESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-hydroxybenzaldehyde typically involves the protection of the hydroxy group followed by formylation. One common method is the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group. The hydroxy group is then protected, and the formylation is carried out using reagents such as dichloromethyl methyl ether (DCM) and a Lewis acid like titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group in a controlled manner, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 2-(Tert-butoxy)-5-hydroxybenzoic acid.
Reduction: 2-(Tert-butoxy)-5-hydroxybenzyl alcohol.
Substitution: 2-(Tert-butoxy)-5-chlorobenzaldehyde.
Scientific Research Applications
2-(Tert-butoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and physical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |
|---|---|---|---|---|
| 2-(Tert-butoxy)-5-hydroxybenzaldehyde | C₁₁H₁₄O₃ | 194.23 | –O–C(CH₃)₃ (2), –OH (5) | High steric hindrance; polar |
| 5-tert-Butyl-2-hydroxybenzaldehyde | C₁₁H₁₄O₂ | 178.23 | –C(CH₃)₃ (5), –OH (2) | Electron-donating group; less polar |
| 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde | C₁₂H₁₆O₂S | 224.31 | –C(CH₃)₃ (5), –OH (2), –S–CH₃ (3) | Lipophilic; sulfur reactivity |
| 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde | C₁₈H₂₀O₂ | 268.35 | –O–CH₂C₆H₅ (2), –C(CH₃)₃ (5) | Low polarity; bulky substituent |
Key Observations:
Polarity: The hydroxyl group at position 5 enhances solubility in polar solvents (e.g., water or ethanol) compared to analogs like 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, which lacks a polar group .
Reactivity : The methylthio (–S–CH₃) group in 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde introduces sulfur-based reactivity (e.g., participation in thiol-ene click chemistry), absent in the target compound .
Regulatory and Commercial Availability
- Safety: Like 5-tert-Butyl-2-hydroxybenzaldehyde and its methylthio analog, this compound is likely non-hazardous under Regulation (EC) No. 1272/2008, based on regulatory data for similar compounds .
- Scalability : Suppliers like Georganics offer multi-kilogram batches of analogs (e.g., 5-tert-Butyl-2-hydroxybenzaldehyde), suggesting industrial viability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
